4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol 4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol
Brand Name: Vulcanchem
CAS No.: 413587-97-0
VCID: VC7065150
InChI: InChI=1S/C23H31NO3/c1-24(2)16-20-15-22(27-17-18-8-5-4-6-9-18)12-13-23(20,25)19-10-7-11-21(14-19)26-3/h4-11,14,20,22,25H,12-13,15-17H2,1-3H3
SMILES: CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)OCC3=CC=CC=C3
Molecular Formula: C23H31NO3
Molecular Weight: 369.505

4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol

CAS No.: 413587-97-0

Cat. No.: VC7065150

Molecular Formula: C23H31NO3

Molecular Weight: 369.505

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol - 413587-97-0

Specification

CAS No. 413587-97-0
Molecular Formula C23H31NO3
Molecular Weight 369.505
IUPAC Name 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-4-phenylmethoxycyclohexan-1-ol
Standard InChI InChI=1S/C23H31NO3/c1-24(2)16-20-15-22(27-17-18-8-5-4-6-9-18)12-13-23(20,25)19-10-7-11-21(14-19)26-3/h4-11,14,20,22,25H,12-13,15-17H2,1-3H3
Standard InChI Key YCASJHUVYASQDJ-UHFFFAOYSA-N
SMILES CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-(benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, reflects its substitution pattern:

  • Benzyloxy group: A phenylmethyl ether (OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5) at the 4-position, enhancing lipophilicity and steric bulk .

  • Dimethylamino-methyl group: A -CH2N(CH3)2\text{-CH}_2\text{N}(\text{CH}_3)_2 moiety at the 2-position, introducing basicity and potential for hydrogen bonding .

  • 3-Methoxyphenyl group: A methoxy-substituted aromatic ring (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3) at the 1-position, influencing electronic properties and solubility .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H31NO3\text{C}_{23}\text{H}_{31}\text{NO}_{3}
Molecular Weight369.5 g/mol
Purity≥96% (HPLC)
CAS Number413587-97-0
SolubilityLikely soluble in DMSO, THF, chloroform
Storage Conditions-20°C, desiccated

The compound’s stereochemistry remains unspecified in available literature, though synthetic routes (discussed below) suggest multiple stereoisomers could exist .

Synthesis and Manufacturing

While no direct synthesis protocol for CAS 413587-97-0 is publicly documented, analogous compounds (e.g., CAS 2914-85-4) provide insight into plausible synthetic strategies . A two-step Grignard reaction is commonly employed:

Step 1: Formation of the Grignard Reagent

3-Methoxyphenyl bromide reacts with magnesium in tetrahydrofuran (THF) under inert atmosphere to generate the corresponding Grignard reagent :

Ar-Br+MgTHFAr-Mg-Br\text{Ar-Br} + \text{Mg} \xrightarrow{\text{THF}} \text{Ar-Mg-Br}

where Ar=3-methoxyphenyl\text{Ar} = 3\text{-methoxyphenyl}.

Step 2: Nucleophilic Addition to a Ketone Intermediate

The Grignard reagent attacks 2-((dimethylamino)methyl)cyclohexanone, followed by acidic workup to yield the tertiary alcohol :

Ar-Mg-Br+KetoneTHFAlcohol intermediateH3O+Final product\text{Ar-Mg-Br} + \text{Ketone} \xrightarrow{\text{THF}} \text{Alcohol intermediate} \xrightarrow{\text{H}_3\text{O}^+} \text{Final product}

Purification via column chromatography (ethyl acetate/hexane) typically affords the target compound in moderate yields .

Table 2: Reaction Conditions for Analogous Synthesis

ParameterValue
SolventTHF/diethyl ether (1:1)
TemperatureReflux (Step 1), 0–20°C (Step 2)
Reaction Time1 hour (Step 1), 4 hours (Step 2)
Yield~40–60% (theoretical)

Physicochemical and Spectroscopic Properties

Solubility and Stability

The benzyloxy and methoxyphenyl groups confer significant hydrophobicity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate. The hydroxyl group may enable limited aqueous solubility under acidic conditions . Stability data are unavailable, but analogous compounds degrade under prolonged UV exposure or elevated temperatures (>100°C) .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(O-H)\nu(\text{O-H}) ~3200 cm1^{-1}, ν(C-O)\nu(\text{C-O}) ~1250 cm1^{-1}, and ν(C-N)\nu(\text{C-N}) ~1100 cm1^{-1} .

  • NMR:

    • 1H^1\text{H}: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.8 ppm), dimethylamino protons (δ 2.2–2.5 ppm).

    • 13C^{13}\text{C}: Quaternary carbons (δ 140–150 ppm), oxygenated carbons (δ 60–70 ppm).

Applications in Pharmaceutical Research

Protein Degrader Building Blocks

As noted in source , this compound is marketed as a protein degrader building block. Such molecules are critical in constructing proteolysis-targeting chimeras (PROTACs), which facilitate ubiquitin-mediated degradation of disease-related proteins . The dimethylamino group may serve as a linker for E3 ligase recruitment, while the methoxyphenyl moiety could target specific protein domains.

Analgesic and Neurological Activity

Structurally related compounds (e.g., tramadol derivatives) exhibit μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition . While direct evidence is lacking, the dimethylamino-methyl group in CAS 413587-97-0 suggests potential central nervous system (CNS) activity, warranting further investigation.

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